![molecular formula C22H21N3O3S B2670469 2-methoxy-5-methyl-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 886128-16-1](/img/structure/B2670469.png)

2-methoxy-5-methyl-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

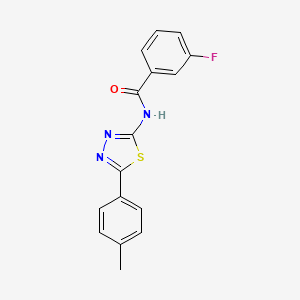

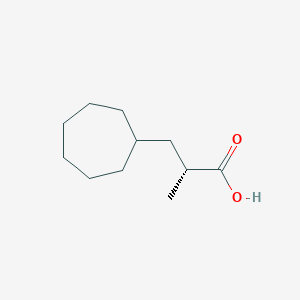

The compound “2-methoxy-5-methyl-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzene ring, a sulfonamide group, and an imidazo[1,2-a]pyridine moiety .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a heterocyclic ring. The imidazo[1,2-a]pyridine moiety is a fused ring system that includes a pyridine ring (a six-membered ring with one nitrogen atom) and an imidazole ring (a five-membered ring with two nitrogen atoms) .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the imidazo[1,2-a]pyridine moiety can participate in electrophilic substitution reactions .Aplicaciones Científicas De Investigación

H+/K+-ATPase Inhibitors

Compounds with benzimidazole sulfoxide structures have been investigated for their role as antisecretory H+/K+-ATPase inhibitors, which are essential for controlling gastric acid secretion. These compounds need to possess high stability under neutral physiological conditions and rapidly rearrange at low pH to the active sulfenamide form. The balance between stability and potency against H+/K+-ATPase is crucial for their effectiveness as inhibitors of histamine-stimulated gastric acid secretion (R. Ife et al., 1989).

Antimicrobial Activity

Synthesis and evaluation of new heterocycles based on benzene sulfonamide structures have shown promising antimicrobial activities. These compounds, developed through various chemical reactions, have potential applications in treating infections by inhibiting the growth of bacteria and other microorganisms (T. El‐Emary et al., 2002).

Anti-Ulcer Activity

Benzimidazole derivatives have been synthesized and tested for their anti-ulcer activity, demonstrating potential in treating ulcerative conditions by inhibiting gastric acid secretion or providing cytoprotective effects to the gastric mucosa. These compounds could offer a new avenue for anti-ulcer medication development (Sandhya Rani Madala, 2017).

Carbonic Anhydrase Inhibition

Polymethoxylated-pyrazoline benzene sulfonamides have been synthesized and assessed for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (K. Kucukoglu et al., 2016).

Antitubercular Agents

Benzene sulfonamide pyrazole oxadiazole derivatives have been explored for their antimicrobial and antitubercular activities. These compounds, characterized by various analytical techniques, show promise as potential agents against tuberculosis, highlighting the versatility of benzene sulfonamide structures in drug development (Ramesh M. Shingare et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-5-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-15-6-11-20(28-3)21(13-15)29(26,27)24-18-9-7-17(8-10-18)19-14-25-12-4-5-16(2)22(25)23-19/h4-14,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALVTKZTZAYAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2670386.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670395.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone](/img/structure/B2670400.png)

![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2670403.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2670407.png)